![molecular formula C17H18ClFN2O2 B2693589 N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,3-dihydro-1-benzofuran-3-carboxamide;hydrochloride CAS No. 2418694-17-2](/img/structure/B2693589.png)
N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,3-dihydro-1-benzofuran-3-carboxamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain an aminomethyl group, which in organic chemistry is a monovalent functional group with formula −CH2−NH2 . It can be described as a methyl group substituted by an amino group −NH2 .
Synthesis Analysis
While specific synthesis methods for this compound are not available, aminomethyl groups often feature tertiary amines and are usually obtained by alkylation with Eschenmoser’s salt .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, a compound with a similar name, 4-(aminomethyl)-2-fluoro-N-methyl-N-phenylaniline hydrochloride, is a powder with a molecular weight of 266.75 .Aplicaciones Científicas De Investigación
1. Drug Metabolism and Disposition Studies
N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), closely related to the queried compound, is studied for its metabolism and disposition in the human body. This compound is a novel orexin 1 and 2 receptor antagonist developed for treating insomnia. Its elimination mainly occurs via feces, with a significant half-life indicating the presence of slowly cleared metabolites (Renzulli et al., 2011).
2. Synthesis and Antipathogenic Activity
Research has been conducted on synthesizing and characterizing various thiourea derivatives, including compounds structurally similar to the queried molecule. These compounds show significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, indicating potential as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
3. Antibacterial Agents Development
Compounds structurally related to the queried chemical, with amino- and/or hydroxy-substituted cyclic amino groups, have been synthesized for potential antibacterial applications. These compounds showed promising results in vitro and in vivo antibacterial screenings, indicating their relevance in developing new antibacterial drugs (Egawa et al., 1984).
4. Met Kinase Inhibition for Cancer Treatment
N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, similar in structure to the queried compound, have been identified as potent and selective Met kinase inhibitors. These compounds have shown efficacy in tumor stasis and have been advanced to clinical trials, highlighting their potential in cancer therapy (Schroeder et al., 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-2,3-dihydro-1-benzofuran-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2.ClH/c18-15-7-11(8-19)5-6-12(15)9-20-17(21)14-10-22-16-4-2-1-3-13(14)16;/h1-7,14H,8-10,19H2,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFMATVYKQBTJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)C(=O)NCC3=C(C=C(C=C3)CN)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,3-dihydro-1-benzofuran-3-carboxamide;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

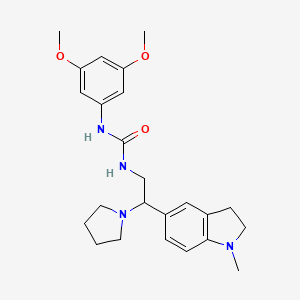
![4-Amino-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one hydrochloride](/img/structure/B2693508.png)
![4-Methyl-2-[4-(2-methylbenzimidazolyl)butoxy]-1-(methylethyl)benzene](/img/structure/B2693509.png)
![4-[[1-(4-Ethylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2693511.png)
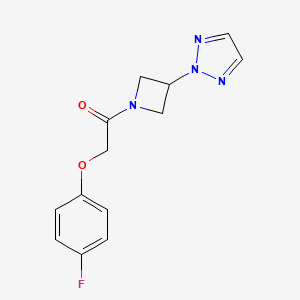
![3-[(2-Hydroxyethylamino)-methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B2693516.png)
![tert-butyl (2E)-3-(dimethylamino)-2-[(2-nitrophenyl)sulfonyl]prop-2-enoate](/img/structure/B2693518.png)
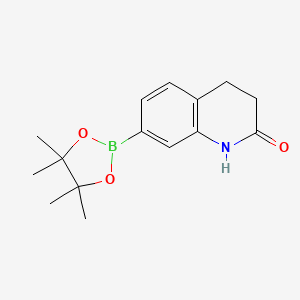
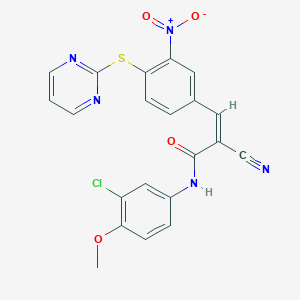

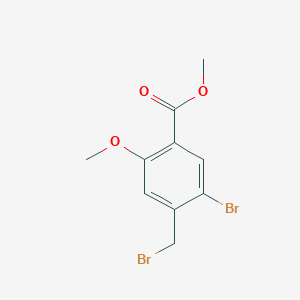

![Methyl 4,4-dioxo-9H-thieno[3,4-b][1,4]benzothiazine-1-carboxylate](/img/structure/B2693528.png)
